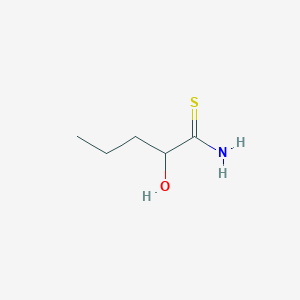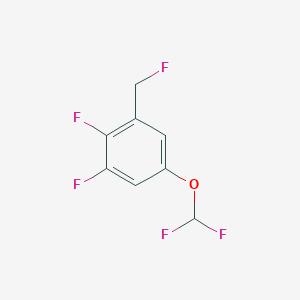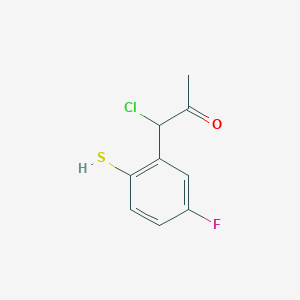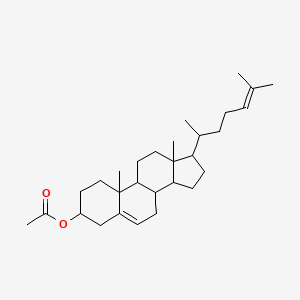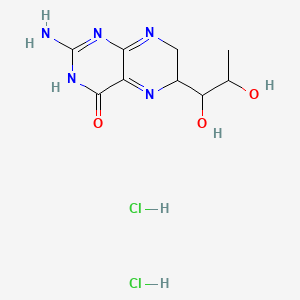![molecular formula C11H9BrN2O2 B14053896 (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid is a synthetic organic compound that features a bromomethyl group attached to a benzimidazole ring, which is further conjugated with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromomethylation: The benzimidazole derivative is then bromomethylated using bromomethylating agents such as bromomethyl methyl ether or N-bromosuccinimide in the presence of a radical initiator.
Acrylic Acid Conjugation: The final step involves the conjugation of the bromomethylated benzimidazole with acrylic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.
化学反应分析
Types of Reactions
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols or alkanes.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Catalysts like palladium or platinum in the presence of hydrogen gas.
Major Products
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Addition Products: Various adducts depending on the nature of the reacting species.
科学研究应用
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential anticancer, antimicrobial, and antiviral agents.
Organic Synthesis:
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.
Biological Studies: The compound can be employed in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
作用机制
The mechanism of action of (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, while the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions.
In Organic Synthesis: The compound acts as a versatile intermediate, enabling the formation of various chemical bonds through substitution, addition, or elimination reactions.
相似化合物的比较
Similar Compounds
(E)-3-(5-Chloromethyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a chloromethyl group instead of a bromomethyl group.
(E)-3-(5-Methyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a methyl group instead of a bromomethyl group.
(E)-3-(5-Fluoromethyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a fluoromethyl group instead of a bromomethyl group.
Uniqueness
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its behavior in chemical reactions, making it a valuable compound for various applications.
属性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC 名称 |
3-[5-(bromomethyl)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-5-7-1-3-9-11(14-6-13-9)8(7)2-4-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
InChI 键 |
JONFEBSGMOCZJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1CBr)C=CC(=O)O)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


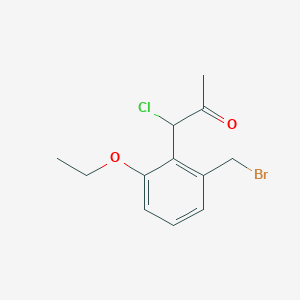

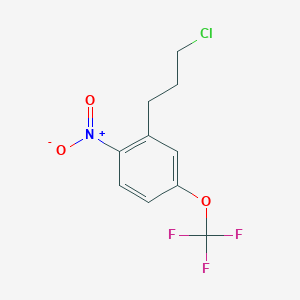
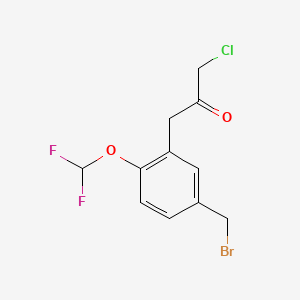

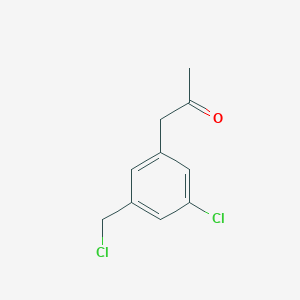
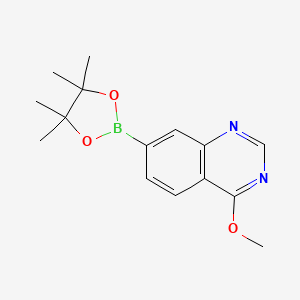
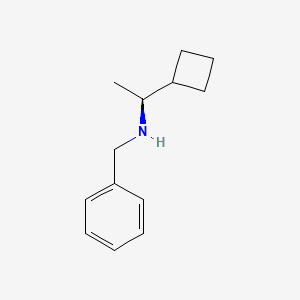
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
